An In-depth Technical Guide on the Natural Sources of (2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid
An In-depth Technical Guide on the Natural Sources of (2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide serves as a comprehensive resource on the natural origins of (2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, a phenylpropanoic acid derivative of interest in phytochemical and pharmacological research. While initially queried as "Latifolicinin C acid," a term not prevalent in current scientific literature, extensive database analysis has identified the compound of interest as (2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid. This guide elucidates its presence in the plant kingdom, outlines its biosynthetic origins, and provides detailed methodologies for its extraction, isolation, and characterization.
Unveiling the Identity and Natural Landscape
(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid belongs to the class of phenylpropanoids, a diverse group of plant secondary metabolites derived from the amino acid phenylalanine. These compounds are integral to a plant's defense mechanisms and developmental processes.
Predominant Natural Sources
While this specific acid is not as extensively documented as other phenolic compounds, its structural relatives, the hydroxyphenylpropanoic acids, are known to occur in a variety of plants, often as part of more complex molecules. The Fabaceae (legume) family, in particular, is a rich reservoir of phenolic compounds. Genera such as Dalbergia, while renowned for flavonoids and isoflavonoids, also produce a wide array of other phenolic constituents.
Furthermore, related phenylpropanoic acids have been identified in various food sources, suggesting a broader distribution in the plant kingdom. These include:
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Fruits: Berries, such as bilberries (Vaccinium myrtillus), and other fruits are known to contain phenylpropanoic acids.[1][2][3]
-
Vegetables: Root vegetables like red beetroot (Beta vulgaris var. rubra) have been reported to contain these compounds.[1]
-
Herbs and Spices: The presence of phenylpropanoic acids has also been noted in various herbs and spices, including Chinese cinnamon (Cinnamomum aromaticum).[1]
-
Legumes: Pulses are another dietary source of these compounds.[1]
It is important to note that many of these compounds exist in plants as esters or glycosides and are released upon hydrolysis.
Biosynthetic Origins: The Phenylpropanoid Pathway
The biosynthesis of (2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid is rooted in the phenylpropanoid pathway , a central metabolic route in higher plants.[2][4] This pathway converts phenylalanine into a vast array of phenolic compounds.
The initial steps involve the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequent hydroxylation by cinnamate 4-hydroxylase (C4H) yields p-coumaric acid, a key intermediate.[3] From p-coumaric acid, a series of enzymatic reactions, including reduction and hydroxylation, lead to the formation of various hydroxy-phenylpropanoic acids.
A Practical Guide to Extraction and Isolation
The successful extraction and purification of (2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid from plant matrices hinge on the selection of appropriate solvents and chromatographic techniques. Phenolic acids are typically polar compounds, lending themselves to extraction with polar solvents.
General Extraction Workflow
The following diagram illustrates a generalized workflow for the extraction of phenolic acids from plant material.
Detailed Experimental Protocol: Maceration Extraction
This protocol provides a standard method for the extraction of phenolic compounds from dried plant material.[5]
Materials:
-
Dried and powdered plant material (e.g., leaves, bark)
-
Methanol or Ethanol (80% in distilled water)
-
Orbital shaker
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Combine the powdered plant material with the 80% aqueous methanol or ethanol in a flask at a solid-to-solvent ratio of 1:10 (w/v).
-
Place the flask on an orbital shaker and agitate at a moderate speed (e.g., 150 rpm) at room temperature for 24-48 hours.
-
Filter the mixture through filter paper to separate the extract from the solid plant residue.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract.
-
Store the crude extract at -20°C until further purification.
Purification via High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and purification of individual phenolic acids from a complex crude extract. A reverse-phase C18 column is commonly employed for this purpose.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic or acetic acid) and solvent B (e.g., acetonitrile or methanol).[6][7]
-
Flow Rate: Typically 0.8-1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the target compound (e.g., around 280 nm for phenolic compounds).
General Gradient Elution Program:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 95 | 5 |
| 30 | 50 | 50 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 50 | 95 | 5 |
Procedure:
-
Dissolve the crude extract in a small volume of the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the HPLC column.
-
Run the gradient program and collect fractions corresponding to the elution time of the target compound.
-
Analyze the collected fractions for purity and combine the pure fractions.
-
Evaporate the solvent to obtain the purified (2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid.
Structural Elucidation and Characterization
Once purified, the identity and structure of the isolated compound must be confirmed using spectroscopic methods.
Table of Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Appearance | White solid |
| XlogP | 0.3 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
Analytical Techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and confirm the connectivity of atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
Conclusion
(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, while not widely known under the name "Latifolicinin C acid," is a naturally occurring phenylpropanoid with potential for further scientific investigation. Its presence in various plant species, particularly within the Fabaceae family, offers accessible natural sources. The methodologies outlined in this guide provide a robust framework for the extraction, isolation, and characterization of this compound, enabling researchers to explore its biological activities and potential applications in drug discovery and development.
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- Showing metabocard for (±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid (HMDB0033624). (2012).
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